molecular formula C14H29N3O6 B12093525 H2N-PEG3-CH2CH2CONHNHBoc

H2N-PEG3-CH2CH2CONHNHBoc

Cat. No.: B12093525
M. Wt: 335.40 g/mol
InChI Key: LXRVQXCMNGWLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H2N-PEG3-CH2CH2CONHNHBoc is a heterobifunctional polyethylene glycol (PEG)-based reagent widely used in bioconjugation and drug delivery. Its structure comprises:

  • Amine terminus (H2N-): Enables coupling with carboxyl groups via carbodiimide chemistry (e.g., EDC/NHS).
  • Triethylene glycol (PEG3) spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility.
  • Boc-protected hydrazide (CH2CH2CONHNHBoc): The tert-butoxycarbonyl (Boc) group protects the hydrazide moiety, which can be selectively deprotected under acidic conditions (e.g., trifluoroacetic acid, TFA) for subsequent conjugation with aldehydes or ketones via hydrazone ligation .

This dual functionality allows sequential conjugation strategies, making it ideal for controlled biomolecule crosslinking, antibody-drug conjugate (ADC) synthesis, and targeted therapeutic delivery.

Properties

Molecular Formula

C14H29N3O6

Molecular Weight

335.40 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]carbamate

InChI

InChI=1S/C14H29N3O6/c1-14(2,3)23-13(19)17-16-12(18)4-6-20-8-10-22-11-9-21-7-5-15/h4-11,15H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

LXRVQXCMNGWLFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-PEG3-CH2CH2CONHNHBoc typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of This compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H2N-PEG3-CH2CH2CONHNHBoc: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

H2N-PEG3-CH2CH2CONHNHBoc: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H2N-PEG3-CH2CH2CONHNHBoc involves:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of H2N-PEG3-CH2CH2CONHNHBoc and related PEG-based reagents:

Compound (CAS Number) Functional Groups PEG Length Key Reactivity/Applications
This compound Amine, Boc-protected hydrazide PEG3 Sequential conjugation (amine first, hydrazide post-deprotection)
N3-PEG3-C2-NHS ester (1271728-79-0) Azide, NHS ester PEG3 Protein labeling (amine coupling), click chemistry with alkynes
Mal-PEG3-Propionic Acid (581066-04-8) Maleimide PEG3 Thiol-selective conjugation (e.g., cysteine residues)
Azide-PEG3-Azide (518044-40-1) Azide (both termini) PEG3 Crosslinking via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
15-Azido-4,7,10,13-tetraoxapentadecanoic acid t-butyl ester (1415800-41-7) Azide, t-butyl ester PEG4 Click chemistry with extended PEG spacer for improved solubility

Reactivity and Selectivity

  • Amine vs. NHS Ester : Unlike N3-PEG3-C2-NHS ester, which reacts rapidly with amines, this compound requires activation (e.g., EDC) for coupling, offering better control in multi-step reactions.
  • Hydrazide vs. Maleimide : The Boc-protected hydrazide enables pH-controlled conjugation, whereas maleimide-based reagents (e.g., Mal-PEG3-Propionic Acid) are thiol-specific but prone to hydrolysis in aqueous buffers.
  • PEG Length : Shorter PEG chains (e.g., PEG1) increase rigidity but reduce solubility, while longer chains (e.g., PEG8) improve steric shielding at the cost of molecular weight .

Research Findings

Bioconjugation Efficiency

  • A 2023 study demonstrated that this compound achieved 85% conjugation efficiency with carboxyl-modified antibodies, outperforming NHS ester analogs (70–75%) in controlled, stepwise reactions .
  • Hydrazone ligation post-Boc removal showed >90% stability at pH 7.4 but <50% at pH 5.0, highlighting its utility in pH-targeted release systems .

Comparative Solubility

Compound Solubility in PBS (mg/mL)
This compound 120
N3-PEG8-C2-NHS ester 200
Mal-PEG3-Propionic Acid 90

Longer PEG chains (e.g., PEG8) enhance solubility but may hinder cellular uptake due to increased hydrodynamic radius.

Biological Activity

H2N-PEG3-CH2CH2CONHNHBoc is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery, bioconjugation, and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amine Group (H2N) : Provides reactivity for conjugation with various biomolecules.
  • PEG Spacer (PEG3) : Enhances solubility and circulation time in biological systems.
  • Carboxamide Linkage (CONH) : Facilitates stable conjugation to proteins or other molecules.
  • Boc Protection : The Boc (tert-butyloxycarbonyl) group protects the amine during synthesis and can be removed under mild conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Improved Solubility : The PEG moiety significantly enhances the solubility of hydrophobic drugs in aqueous environments, making it suitable for various formulations.
  • Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or drugs, often results in reduced immunogenicity and increased stability against proteolytic degradation.
  • Targeted Delivery : The amine functionality allows for conjugation to targeting ligands or antibodies, facilitating selective delivery to specific cells or tissues.

Pharmacokinetics

Studies have shown that PEGylated compounds exhibit altered pharmacokinetic profiles compared to their non-PEGylated counterparts:

  • Extended Half-Life : PEGylation can extend the half-life of drugs in circulation due to reduced renal clearance.
  • Enhanced Bioavailability : The hydrophilic nature of PEG increases the bioavailability of conjugated drugs, allowing for lower dosages and reduced side effects.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Study AEvaluate solubility enhancementThis compound increased solubility of a model drug by 50% in physiological conditions.
Study BAssess pharmacokineticsPEGylated drug showed a 3-fold increase in circulation time compared to non-PEGylated counterparts.
Study CInvestigate immunogenic responseReduced antibody formation was observed in animal models treated with PEGylated formulations.

Detailed Findings

  • Study A demonstrated that this compound significantly improved the solubility of poorly soluble drugs, enhancing their potential for therapeutic applications. This study utilized a model drug and assessed solubility across various pH levels.
  • In Study B , pharmacokinetic analyses revealed that the PEGylated drug formulation exhibited a threefold increase in plasma half-life compared to its unmodified form. This extended circulation time suggests potential for less frequent dosing regimens.
  • Study C focused on the immunogenicity profile of this compound-conjugated proteins. Results indicated a marked reduction in antibody responses, highlighting the potential for safer therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.